

VUF11207 Fumarate: A Technical Guide to a Selective ACKR3 Agonist

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **VUF11207 fumarate**, a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document details its chemical properties, pharmacological profile, mechanism of action, and the experimental protocols utilized for its characterization, serving as a comprehensive resource for professionals in the field.

Introduction to VUF11207 Fumarate and ACKR3

The Atypical Chemokine Receptor 3 (ACKR3) is a G protein-coupled receptor (GPCR) that distinguishes itself from typical chemokine receptors by its signaling mechanism.[1][2] While it binds chemokines such as CXCL12 and CXCL11 with high affinity, it does not activate canonical G protein signaling pathways.[1][3] Instead, ACKR3 functions primarily through β -arrestin-mediated pathways, acting as a scavenger receptor to regulate extracellular chemokine concentrations and modulate the signaling of other receptors like CXCR4.[1][4][5][6]

VUF11207 is a potent, small-molecule agonist developed as a chemical tool to selectively probe the function of ACKR3.[6][7][8] Its selectivity allows for the specific investigation of ACKR3-mediated pathways, independent of the complexities of shared endogenous ligands with other receptors.

Chemical and Pharmacological Profile



VUF11207 fumarate is characterized by its specific chemical structure and high-purity formulation, making it a reliable tool for in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of VUF11207 Fumarate

Property	Value	Reference
Chemical Name	N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate	[7][8]
Molecular Formula	C27H35FN2O4·C4H4O4	[7][8]
Molecular Weight	586.65 g/mol	[7][8]
Purity	≥98% (HPLC)	[7][8]
CAS Number	1785665-61-3	[7][8]
Storage	Store at -20°C	[7][8]

The pharmacological activity of VUF11207 is defined by its high potency and affinity for ACKR3, with minimal cross-reactivity with the related CXCR4 receptor.

Table 2: Pharmacological Data for VUF11207



Parameter	Value	Description	Reference
рКі	8.1	Binding affinity for ACKR3	[9][10]
EC50	1.6 nM	Potency in inducing ACKR3-mediated β-arrestin recruitment	[7][8]
pEC50 (β-arrestin2)	8.8	Potency in β-arrestin2 recruitment	[9][10]
pEC50 (Internalization)	7.9	Potency in inducing ACKR3 internalization	[9][10]

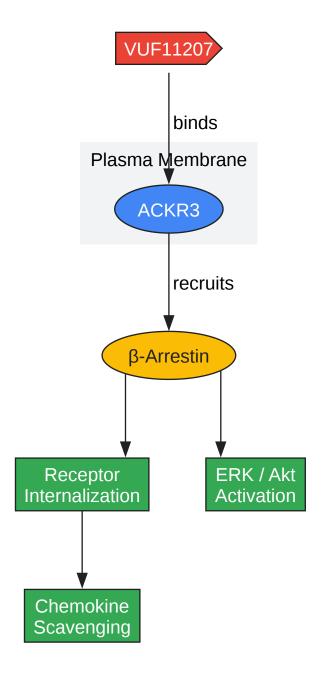
Mechanism of Action and Signaling Pathways

VUF11207 selectively binds to and activates ACKR3, initiating a cascade of intracellular events that are distinct from classical GPCR signaling.

β-Arrestin Biased Signaling

ACKR3 is a β -arrestin-biased receptor.[5] Upon agonist binding, including by VUF11207, the receptor undergoes a conformational change that promotes the recruitment of β -arrestin proteins.[7][8][11] This interaction is central to ACKR3's function, leading to receptor internalization and subsequent degradation or recycling.[9][10][12] The recruitment of β -arrestin can also initiate downstream signaling cascades, such as the activation of ERK and Akt pathways, which are typically slower but more sustained compared to G protein-mediated activation.[12][13]





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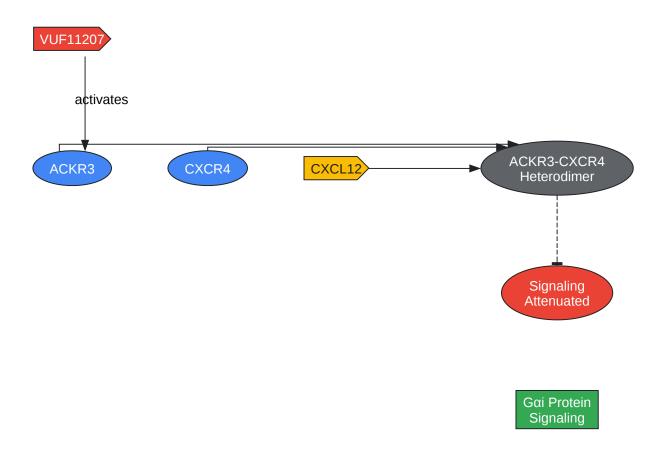
Caption: VUF11207 binds ACKR3, leading to β-arrestin recruitment and downstream signaling.

ACKR3-CXCR4 Heterodimerization

VUF11207 has been shown to induce the formation of heterodimers between ACKR3 and CXCR4.[14][15] This interaction has significant functional consequences, primarily the attenuation of CXCR4 signaling. When ACKR3 forms a complex with CXCR4, it impairs CXCR4's ability to couple with Gai proteins upon binding their shared ligand, CXCL12.[12]



VUF11207-induced heterodimerization mitigates CXCL12/CXCR4-dependent pathways, including calcium mobilization and Akt signaling.[14][15] This cross-desensitization highlights a key regulatory role for ACKR3 in modulating CXCR4 activity.[13]



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Caption: VUF11207 induces ACKR3-CXCR4 heterodimerization, attenuating CXCR4 signaling.

Experimental Protocols

The characterization of VUF11207 relies on a suite of established molecular pharmacology assays. Below are detailed methodologies for key experiments.



β-Arrestin Recruitment Assay

This assay quantifies the ability of a ligand to promote the interaction between ACKR3 and β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method. [16][17][18]

- Objective: To measure the EC₅₀ of VUF11207 for β-arrestin recruitment to ACKR3.
- Cell Line: HEK293 cells transiently or stably co-expressing an ACKR3 construct fused to a fluorescent protein (e.g., YFP) and a β-arrestin-2 construct fused to a luciferase (e.g., Rluc).
 [16]
- Materials:
 - HEK293 cells co-transfected with ACKR3-YFP and β-arrestin-2-Rluc.
 - Poly-D-lysine coated 96-well white, clear-bottom plates.
 - VUF11207 fumarate serial dilutions.
 - Assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% BSA).
 - Coelenterazine h (luciferase substrate).[16]
- Procedure:
 - Seed transfected HEK293 cells onto 96-well plates and culture for 24-48 hours.[16]
 - Replace culture medium with assay buffer.
 - Add serial dilutions of VUF11207 to the wells.
 - Incubate for a defined period (e.g., 5-90 minutes) at 37°C.[16][19]
 - Add the luciferase substrate Coelenterazine h to a final concentration of 5 μM.[16]
 - Immediately measure luminescence and fluorescence emissions using a plate reader capable of detecting both signals (e.g., Mithras LB940, VictorX Light).[16][17]

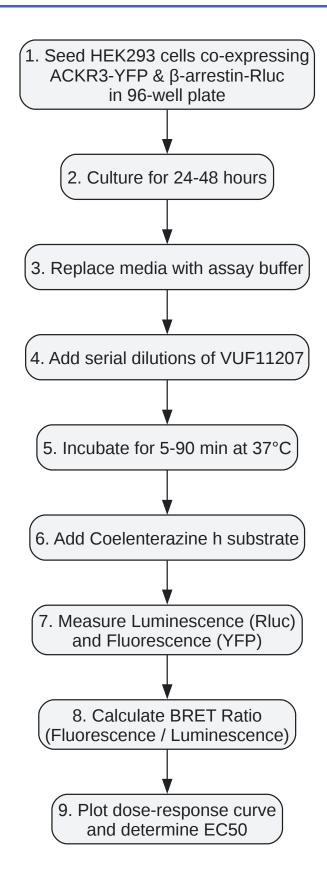






• Data Analysis: The BRET ratio is calculated by dividing the fluorescence emission by the luminescence emission.[17] Dose-response curves are generated by plotting the BRET ratio against the logarithm of the VUF11207 concentration, and the EC₅₀ value is determined using non-linear regression analysis.





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Caption: Workflow for a BRET-based β-arrestin recruitment assay.



Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of VUF11207 by measuring its ability to compete with a radiolabeled ligand for binding to ACKR3.

- Objective: To determine the pKi of VUF11207 at the ACKR3 receptor.
- Cell Line: HEK293 cells or other suitable cells expressing high levels of ACKR3.
- Materials:
 - Cell membranes prepared from ACKR3-expressing cells.
 - Radiolabeled ACKR3 ligand (e.g., ¹²⁵I-CXCL12).[16]
 - VUF11207 fumarate serial dilutions.
 - Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[16]
 - Filtration apparatus with glass fiber filters.
- Procedure:
 - Incubate cell membranes with a fixed concentration of ¹²⁵I-CXCL12 and varying concentrations of VUF11207.
 - Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).[16]
 - Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
 - Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
 - Quantify the radioactivity retained on the filters using a gamma counter.[16]
- Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the VUF11207 concentration. The IC₅₀ value is determined, which is then converted to a Ki value using the Cheng-Prusoff equation.



Receptor Internalization Assay

This assay measures the extent to which VUF11207 induces the translocation of ACKR3 from the cell surface to intracellular compartments.

- Objective: To quantify VUF11207-induced ACKR3 internalization.
- Cell Line: CHO or other cells stably expressing ACKR3.[13]
- Materials:
 - ACKR3-expressing cells.
 - VUF11207 at a fixed concentration (e.g., 1 nM).[13][20]
 - Primary antibody targeting an extracellular epitope of ACKR3.
 - Fluorescently labeled secondary antibody.
 - Flow cytometer.[13][20]
- Procedure:
 - Treat cells with VUF11207 for a specified time (e.g., 30 minutes) to induce internalization.
 [13][20]
 - For recycling experiments, wash the cells to remove the agonist and incubate in agonistfree media for various time points (e.g., up to 2 hours).[13][20]
 - Place cells on ice to stop membrane trafficking.
 - Label the remaining surface receptors by incubating with a primary antibody against ACKR3, followed by a fluorescently labeled secondary antibody.
 - Analyze the fluorescence intensity of individual cells using a flow cytometer.
- Data Analysis: The reduction in mean fluorescence intensity in VUF11207-treated cells compared to untreated cells reflects the percentage of receptor internalization.



Conclusion

VUF11207 fumarate is an invaluable pharmacological tool for the specific interrogation of ACKR3 function. Its high potency and selectivity, coupled with its well-characterized mechanism of action involving β-arrestin recruitment and modulation of CXCR4 heterodimerization, provide researchers with a precise means to explore the complex biology of this atypical chemokine receptor. The detailed protocols provided herein offer a standardized framework for its application in diverse experimental settings, facilitating further discoveries in the roles of ACKR3 in health and disease.

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